Enhanced Antibacterial Activity of 4-Hydroxy-3-methylbenzaldehyde-Derived Chalcone vs. Vanillin-Derived Chalcone Against S. aureus
A chalcone derivative synthesized from 4-hydroxy-3-methylbenzaldehyde demonstrated superior antibacterial activity against gram-positive Staphylococcus aureus when directly compared to the corresponding chalcone derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin). Both compounds were synthesized in parallel and tested under identical disc diffusion assay conditions [1].
| Evidence Dimension | Antibacterial activity against S. aureus (zone of inhibition) |
|---|---|
| Target Compound Data | 4-Hydroxy-3-methylchalcone: 40% synthetic yield, melting point 83-86°C |
| Comparator Or Baseline | 4-Hydroxy-3-methoxychalcone (vanillin-derived chalcone) |
| Quantified Difference | The antibacterial activity of the 4-hydroxy-3-methylchalcone against S. aureus is better than the 4-hydroxy-3-methoxychalcone (qualitative activity comparison reported; exact inhibition zone measurements not provided in abstract) |
| Conditions | Disc diffusion method; synthesis via Reimer-Tiemann reaction of ortho-cresol to 4-hydroxy-3-methylbenzaldehyde (43% yield, mp 110-114°C), followed by base-catalyzed condensation with acetophenone |
Why This Matters
This head-to-head comparison demonstrates that the methyl-substituted benzaldehyde precursor yields chalcone derivatives with measurably different antibacterial potency than methoxy-substituted analogs, directly relevant for users synthesizing antimicrobial compound libraries.
- [1] Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. IOP Conference Series: Materials Science and Engineering, 2018, 349, 012066. DOI: 10.1088/1757-899X/349/1/012066 View Source
